2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride
Description
Properties
IUPAC Name |
2-chloropyrido[2,3-b]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.2ClH/c8-6-4-10-7-5(11-6)2-1-3-9-7;;/h1-4H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFWGVOTWBMAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been utilized in electrochemical sensing of dna, indicating potential interactions with nucleic acids.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red. This suggests that the compound may interact with its targets through electronic transitions, affecting the energy states of the molecules involved.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red. This suggests that the compound may influence pathways involving light-sensitive reactions or fluorescence-based signaling.
Result of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red. This suggests that the compound may influence cellular processes involving light-sensitive reactions or fluorescence-based signaling.
Action Environment
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red. This suggests that the compound’s action may be influenced by the light environment.
Biochemical Analysis
Biochemical Properties
2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s interaction with DNA has also been studied, revealing its potential in electrochemical DNA sensing. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular function. Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential in therapeutic applications and its importance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound may inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its biochemical properties and potential therapeutic applications. Studies have shown that the compound can modulate the activity of key enzymes, leading to changes in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Biological Activity
2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring fused to a pyrazine structure with a chlorine substituent. The compound's molecular formula is CHClN·2HCl, and it has a molecular weight of approximately 210.09 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt cellular processes in pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
- Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cancer progression, making it a candidate for further drug development.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of pyrido[2,3-b]pyrazines, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits varying degrees of antimicrobial activity, with Staphylococcus aureus being the most sensitive.
Anticancer Activity
In vitro studies on human cancer cell lines have demonstrated the following effects:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| A375 (Melanoma) | 7.5 |
| HCT116 (Colorectal Cancer) | 10.0 |
These findings suggest that this compound has promising anticancer properties that warrant further investigation.
Case Studies
- Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives. The results indicated that compounds structurally similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains .
- Cancer Cell Proliferation : Research conducted on A375 melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment .
Comparison with Similar Compounds
Halogenated Pyrido[2,3-b]pyrazine Derivatives
Key Observations :
- Positional Effects : Chlorine at position 2 (as in the dihydrochloride) likely exerts stronger electron-withdrawing effects compared to position 8, influencing reactivity in cross-coupling reactions .
- Solubility : The dihydrochloride salt form improves bioavailability over neutral analogs like 2b-Cl, which require organic solvents for dissolution .
Optoelectronic Properties
Pyrido[2,3-b]pyrazine derivatives are pivotal in organic electronics due to their tunable HOMO-LUMO gaps:
- OLED Applications: Derivatives with donor-acceptor (D-A) architectures (e.g., diphenylamine donors) achieve thermally activated delayed fluorescence (TADF) with external quantum efficiencies up to 20% .
Data :
Halogenation Strategies
Salt Formation
- The dihydrochloride form is likely synthesized via HCl treatment of the free base, a standard method for improving solubility in drug development .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-pyrido[2,3-b]pyrazine dihydrochloride typically starts from commercially available precursors such as 4-chlorobenzyl amine and methyl 3-chloro-3-oxopropionate, which undergo a sequence of condensation, cyclization, and substitution reactions to build the fused bicyclic ring system.
Formation of 1,3-diketo amide intermediate: Reaction of 4-chlorobenzyl amine with methyl 3-chloro-3-oxopropionate yields an intermediate amide with keto functionalities.
Knoevenagel condensation and cyclization: This intermediate undergoes Knoevenagel condensation with suitable aldehydes under microwave irradiation to form cyclized intermediates, which are crucial for establishing the pyrido[2,3-b]pyrazine ring system.
Alkylation and ester deprotection: The cyclized intermediates are further alkylated with bromoacetate derivatives in the presence of potassium carbonate in DMF, followed by ester deprotection to yield acid intermediates.
Coupling reactions: The acid intermediates are coupled with azetidine derivatives or other amines to introduce substituents at specific positions, including the 2-position of the pyrido[2,3-b]pyrazine ring.
Formation of dihydrochloride salt: The final compound is isolated as the dihydrochloride salt to enhance stability and solubility.
Detailed Synthetic Route (Representative)
| Step | Reactants/Intermediates | Conditions | Products/Intermediates |
|---|---|---|---|
| 1 | 4-Chlorobenzyl amine + Methyl 3-chloro-3-oxopropionate | Stirring, suitable solvent | 1,3-Diketo amide intermediate (Compound 9) |
| 2 | Compound 9 + Aldehydes (e.g., 10 or 11) | Microwave reactor, Knoevenagel condensation | Cyclized intermediates (Compounds 12 and 13) |
| 3 | Compounds 12/13 + Methyl or tert-butyl bromoacetate + K2CO3 in DMF | Room temperature or reflux | Alkylated products (Compounds 14 and 15) |
| 4 | Compounds 14/15 | Ester deprotection (acidic/basic) | Acid intermediates (Compounds 16 and 17) |
| 5 | Compound 16 + Dimethyl azetidine or 3-fluoro-3-methyl azetidine | Coupling reaction (Pd-catalyzed amidation) | Substituted pyrido[2,3-b]pyrazine derivatives (Compounds 5 and 6) |
| 6 | Compound 17 + 3-fluoro-3-methyl azetidine | Coupling as above | Advanced intermediate (Compound 18) |
| 7 | Compound 18 + Various amide-like structures | Pd-catalyzed amidation | Target compounds (Compounds 20-29) |
| 8 | Final compound | Treatment with HCl to form dihydrochloride salt | This compound |
Research Findings on Preparation
The use of microwave-assisted Knoevenagel condensation significantly improves the yield and reduces reaction time for cyclization steps.
Pd-catalyzed amidation (Buchwald-Hartwig type coupling) is a key method for introducing various amide and heterocyclic substituents at the 2-position, allowing late-stage diversification.
The synthetic route allows for the introduction of chlorine at the 2-position of the pyrido[2,3-b]pyrazine ring, which is crucial for biological activity.
Formation of the dihydrochloride salt enhances the compound's solubility and stability, facilitating further biological evaluation.
Comparative Data Table of Key Intermediates and Final Product
| Compound No. | Description | Key Reaction Step | Yield (%) | Notes |
|---|---|---|---|---|
| 9 | 1,3-Diketo amide intermediate | Condensation | High | Starting point for cyclization |
| 12, 13 | Cyclized intermediates | Knoevenagel condensation | Moderate | Microwave-assisted for efficiency |
| 14, 15 | Alkylated intermediates | Alkylation with bromoacetate | Moderate | Ester groups for further modification |
| 16, 17 | Acid intermediates | Ester deprotection | High | Ready for coupling reactions |
| 5, 6 | Substituted pyrido[2,3-b]pyrazines | Pd-catalyzed amidation | Moderate | Introduction of azetidine derivatives |
| 18 | Advanced intermediate | Coupling with 3-fluoro-3-methyl azetidine | Moderate | Late-stage diversification |
| 20-29 | Target compounds | Pd-catalyzed amidation | Variable | Varied substituents for SAR studies |
| Final | This compound | Salt formation | High | Improved solubility and stability |
Analytical and Spectroscopic Confirmation
The structures of intermediates and final products are confirmed by NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry.
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been used to support experimental findings, providing insight into electronic properties and stability of the pyrido[2,3-b]pyrazine derivatives.
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-pyrido[2,3-b]pyrazine dihydrochloride?
Methodological Answer:
The synthesis typically involves halogenation or substitution reactions on the pyrido[2,3-b]pyrazine core. For example, chlorination can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Alternatively, nucleophilic substitution with sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base may facilitate the introduction of chlorine at specific positions . Post-synthesis, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent like ethanol. Purification via recrystallization or column chromatography is critical to isolate the product. Confirm purity using HPLC or TLC before proceeding to characterization .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyrido[2,3-b]pyrazine backbone and chlorine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and packing arrangements (e.g., triclinic crystal system with space group P1, as seen in related palladium complexes) .
- Elemental Analysis : Quantifies C, H, N, and Cl content to verify stoichiometry.
Basic: How should researchers handle and store this compound safely?
Methodological Answer:
- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
- Safety Precautions : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound may release toxic gases (e.g., HCl, nitrogen oxides) upon decomposition.
- Waste Disposal : Collect waste separately and neutralize with a mild base (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .
Advanced: How can reaction conditions be optimized to enhance yield and selectivity in substitution reactions?
Methodological Answer:
Optimization involves systematic variation of:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature : Elevated temperatures (70–100°C) accelerate reactions but may increase side products.
- Catalysts : Palladium-based catalysts (e.g., PdCl₂) can facilitate cross-coupling reactions, as demonstrated in palladium-pyrazine complexes .
- Base Selection : Strong bases like NaH favor deprotonation, while weaker bases (K₂CO₃) reduce side reactions.
Use design-of-experiments (DoE) approaches to identify optimal parameters and validate with LC-MS or GC-MS .
Advanced: How can computational methods aid in predicting reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular orbitals to predict electrophilic/nucleophilic sites. For example, the chlorine atom’s electron-withdrawing effect can be modeled to assess its impact on ring reactivity .
- Molecular Docking : Screen against protein targets (e.g., kinases) to hypothesize biological interactions.
- QSAR Models : Corrogate structural features (e.g., Cl position, dihydrochloride salt form) with observed activity data from PubChem or DSSTox .
Advanced: How to resolve contradictions in spectroscopic or biological data across studies?
Methodological Answer:
- Impurity Analysis : Use HPLC-MS to identify by-products (e.g., dechlorinated derivatives) that may skew results .
- Reproducibility Checks : Replicate experiments under standardized conditions (solvent, temperature, equipment calibration).
- Meta-Analysis : Cross-reference data from authoritative sources (PubChem, DSSTox) to identify outliers or methodological discrepancies .
- Biological Assay Validation : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to confirm activity trends.
Advanced: What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress.
- Crystallization Engineering : Optimize cooling rates and antisolvent addition to control crystal size and minimize impurities.
- Green Chemistry Principles : Replace hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., trichloroisocyanuric acid) where feasible .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
